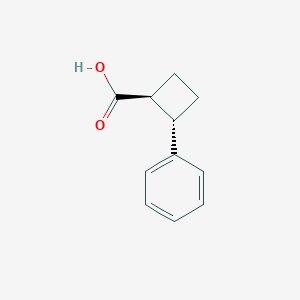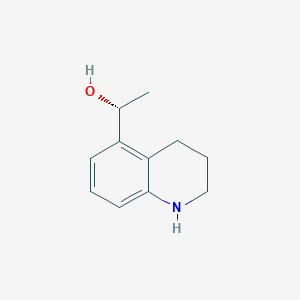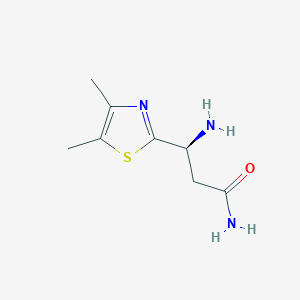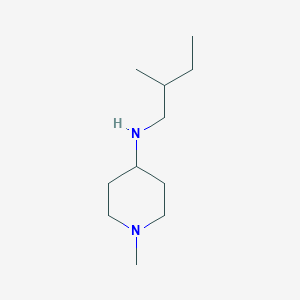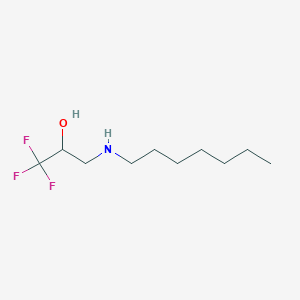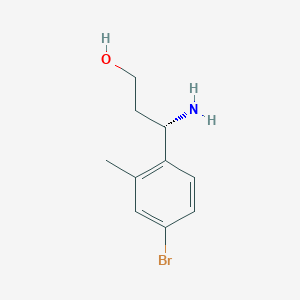
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, dimethyl sulfoxide.
Major Products:
Oxidation: (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-one.
Reduction: (3S)-3-Amino-3-(4-bromo-2-methylcyclohexyl)propan-1-OL.
Substitution: (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propan-1-OL.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Binding: Studied for its binding affinity to certain proteins.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine-substituted aromatic ring may enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- (3S)-3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(4-iodo-2-methylphenyl)propan-1-OL
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) on the aromatic ring can significantly influence the compound’s reactivity and binding affinity.
- Hydrophobicity: Bromine-substituted compounds tend to have higher hydrophobicity compared to their chlorine and fluorine counterparts, potentially affecting their biological activity.
- Reactivity: The reactivity of the compound in substitution reactions can vary depending on the halogen present, with iodine-substituted compounds generally being more reactive.
Conclusion
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
SKLUWTQERIMULU-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CCO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
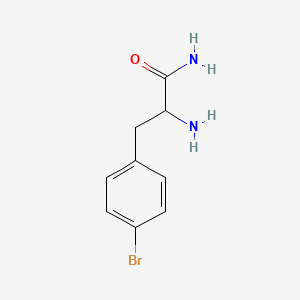
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
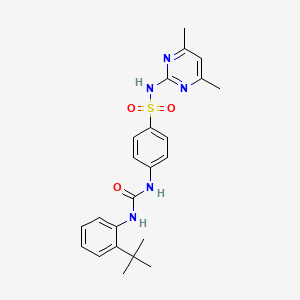
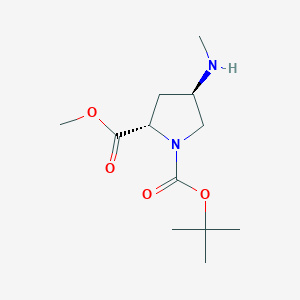
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
